molecular formula C15H17NO5 B2744421 methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate CAS No. 354158-59-1

methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate

Cat. No. B2744421
CAS RN: 354158-59-1
M. Wt: 291.303
InChI Key: GGLBKENEATUYDU-UHFFFAOYSA-N
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Description

Methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.303. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Hydrogen-bonded Assembly

A study by Guerrero et al. (2014) explored the hydrogen-bonded assembly in benzazepine derivatives, including methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate. This compound was part of a reaction pathway leading to a benzazepine carboxylic acid. The research detailed the crystallization behaviors and hydrogen bonding patterns, which are essential for understanding the compound's structural properties and potential applications in materials science and pharmaceuticals (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).

Photochemical and Thermal Addition Reactions

Somei et al. (1977) investigated the photochemical and thermal addition of methanol to 2-phenyl-3,1-benzoxazepine-5-carboxylate, highlighting reverse stereoselectivities in these reactions. This study sheds light on the chemical behavior of related compounds under different conditions, offering insights into their reactivity and potential for synthetic applications in organic chemistry (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).

Analgesic Properties and Synthesis

Research by Shiotani, Kometani, and Mitsuhashi (1975) explored the synthesis and analgetic activity of hexahydro-1H-3-benzazonine derivatives, including 10-methoxy- and 10-hydroxy-3-methyl variants. These compounds were found to have significant analgesic activity, comparable to codeine, showcasing the therapeutic potential of this chemical structure in pain management (Shiotani, Kometani, & Mitsuhashi, 1975).

Novel Heterocyclic Systems Synthesis

Nicolaides, Papageorgiou, and Stephanidou-Stephanatou (1989) discussed the synthesis of fused pyridine- and oxazole-polycyclic systems from 10-(methoxyimino)phenanthren-9-one. This research contributes to the development of novel heterocyclic compounds with potential applications in pharmaceuticals and material science (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Synthesis and Biological Activity of Comenic Acid Derivatives

Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties, starting from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate. These derivatives showed a synergetic effect in mixtures with Temobel, a first-line antitumor drug, indicating potential for enhanced therapeutic efficacy in cancer treatment (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).

properties

IUPAC Name

methyl 6-methoxy-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-15-7-9(11(13(17)16-15)14(18)20-3)8-5-4-6-10(19-2)12(8)21-15/h4-6,9,11H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLBKENEATUYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)C(=O)OC)C3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate

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